molecular formula C13H17F3N2 B1353378 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 923203-36-5

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B1353378
CAS No.: 923203-36-5
M. Wt: 258.28 g/mol
InChI Key: CVNRTMAXNXUMHG-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Substitution with a methyl group: The piperidine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

    Introduction of the trifluoromethyl group: The aniline moiety is functionalized with a trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Coupling of the piperidine and aniline moieties: The final step involves coupling the methylated piperidine with the trifluoromethylated aniline using a coupling agent such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)aniline
  • 4-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
  • 4-(4-Methylpiperidin-1-yl)-6-(trifluoromethyl)aniline

Uniqueness

4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which influences its chemical reactivity and biological activity. The presence of the piperidine ring further enhances its stability and potential for diverse applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16/h2-3,8-9H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRTMAXNXUMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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